molecular formula C15H20N4O8 B11091719 [1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid

[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid

Cat. No.: B11091719
M. Wt: 384.34 g/mol
InChI Key: OUQURFNIMNDUEW-UHFFFAOYSA-N
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Description

2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[331]NON-6-EN-3-YL]ACETIC ACID is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, nitration, and the introduction of the morpholinocarbonyl and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The morpholinocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The nitro groups and morpholinocarbonyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID: shares structural similarities with other bicyclic compounds containing nitro and morpholinocarbonyl groups.

Uniqueness

The unique combination of the bicyclic core, nitro groups, and morpholinocarbonyl moiety distinguishes this compound from others

Properties

Molecular Formula

C15H20N4O8

Molecular Weight

384.34 g/mol

IUPAC Name

2-[7-(morpholine-4-carbonyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid

InChI

InChI=1S/C15H20N4O8/c20-12(21)7-16-9-14(18(23)24)5-11(6-15(8-14,10-16)19(25)26)13(22)17-1-3-27-4-2-17/h5H,1-4,6-10H2,(H,20,21)

InChI Key

OUQURFNIMNDUEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3(CC(C2)(CN(C3)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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